Regiochemical Differentiation: 2,4-Difluoro on N-Phenyl vs. C-Phenyl Ring – Molecular Formula Identity, Property Divergence
The target compound (CAS 134018-66-9) and its positional isomer N-(2,4-difluorobenzylidene)-4-methylaniline (CAS 127598-60-1) share the identical molecular formula C14H11F2N and molecular weight (~231.25 Da) . Despite this formula-level identity, their regiochemistry differs fundamentally: the target compound has the 2,4-difluoro substituents on the aniline-derived N-phenyl ring, whereas CAS 127598-60-1 carries them on the benzaldehyde-derived C-phenyl ring . In fluorinated imines, the electronic nature of substituents on the N-phenyl ring directly modulates the imine nitrogen basicity and the electrophilicity of the azomethine carbon, affecting both hydrolysis stability and reactivity toward nucleophiles [1]. No standard analytical method (e.g., LC-MS or HPLC alone) can distinguish these two isomers without authentic reference standards; procurement of the incorrect isomer can yield systematically different outcomes in reduction, cycloaddition, or metal-coordination reactions [2].
| Evidence Dimension | Regiochemical identity (substitution position of difluoro groups) |
|---|---|
| Target Compound Data | 2,4-difluoro on N-phenyl ring; imine nitrogen directly conjugated with electron-withdrawing aryl group |
| Comparator Or Baseline | CAS 127598-60-1: 2,4-difluoro on C-phenyl (benzylidene) ring; imine carbon conjugated with electron-withdrawing aryl group |
| Quantified Difference | Qualitative structural divergence; no quantitative ΔpKa or ΔE data available in peer-reviewed literature for this specific pair. Differentiation confirmed by 19F NMR chemical shift patterns and distinct HPLC retention times when both isomers are run under identical conditions. |
| Conditions | Structural comparison based on molecular formula identity (C14H11F2N, MW 231.25) and regiochemistry. Analytical differentiation requires 19F NMR and/or orthogonal HPLC with authentic standards. |
Why This Matters
Two compounds with identical MW and molecular formula but different regiochemistry cannot be distinguished by MS alone; procurement of the wrong isomer introduces an uncontrolled variable in any structure-activity study or synthetic sequence.
- [1] Ciesielska, K. et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4557. Introduction discusses electronic effects of fluorine substitution position on imine reactivity. View Source
- [2] Raczuk, E. et al. (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Int. J. Mol. Sci., 25(6), 3341. Review highlights that imine biological activity is highly sensitive to fluorine substitution pattern. View Source
